Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate molecular weight and physical properties
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, a heter...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon data from analogous structures and established synthetic methodologies for the pyrazole scaffold, this document offers insights into its physicochemical properties, a detailed synthesis protocol, safety considerations, and its potential applications in therapeutic development.
Core Molecular Attributes
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS No. 1174305-86-2) is a substituted pyrazole, a class of compounds recognized for its significant and diverse biological activities.[1] The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms, further functionalized with amino, methyl, and ethyl carboxylate groups. These substitutions are pivotal in defining the molecule's chemical reactivity and its potential interactions with biological targets.
The proposed synthesis for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate would logically proceed through the reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine. The causality behind this choice lies in the established reactivity of the hydrazine nucleophilically attacking the ketone, followed by an intramolecular cyclization with the nitrile group.
Experimental Protocol: Synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Materials:
Ethyl 2-cyano-3-oxobutanoate
Methylhydrazine
Ethanol (anhydrous)
Glacial Acetic Acid (catalyst)
Sodium Bicarbonate (for neutralization)
Ethyl Acetate (for extraction)
Brine
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in anhydrous ethanol.
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate.
Diagram 1: Proposed Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Safety and Handling
While specific toxicity data for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is limited, hazard classifications for the compound indicate potential for acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation.[2] Therefore, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][6] These compounds are particularly prominent as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[3][6]
The structural motifs present in Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, namely the amino and carboxylate groups, provide key points for further chemical modification to develop potent and selective inhibitors. The amino group can act as a hydrogen bond donor, while the ester can be hydrolyzed to a carboxylic acid to form salt bridges or other interactions within an enzyme's active site.
Diagram 2: Role of Pyrazole Derivatives as Kinase Inhibitors
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.
Several approved kinase inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor), feature a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.[2] Research into novel pyrazole derivatives continues to be an active area, with a focus on developing inhibitors for targets such as Pim kinases and c-Jun N-terminal kinase (JNK).[7][8]
Conclusion
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While experimental data for this specific compound is limited, its structural similarity to known bioactive pyrazoles suggests its potential as a scaffold for the development of novel kinase inhibitors and other targeted therapies. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As with all research chemicals, appropriate safety precautions must be observed during its handling and use.
References
Chemical Substance Information. ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. Available from: [Link]
PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Available from: [Link]
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
PubMed. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Available from: [Link]
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link]
PMC. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]
Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
EPA. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Available from: [Link]
Pharmacophore Engineering: Mechanism of Action and Application of 5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylate Derivatives in Targeted Therapeutics
Executive Summary & Structural Rationale In modern rational drug design, the selection of a core scaffold dictates the trajectory of a hit-to-lead campaign. As a Senior Application Scientist, I frequently leverage the 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern rational drug design, the selection of a core scaffold dictates the trajectory of a hit-to-lead campaign. As a Senior Application Scientist, I frequently leverage the 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate core as a "privileged pharmacophore." This specific heterocyclic system offers a unique combination of rigidity, predictable hydrogen-bonding networks, and highly tunable functional vectors.
The specific substitution pattern of this scaffold provides critical biophysical advantages:
1-Methyl Group: Prevents tautomerization of the pyrazole ring. By locking the heterocycle into a single tautomeric state, we ensure that the pyrazole nitrogens act as predictable hydrogen bond donors/acceptors within the target active site.
4-Methyl Group: Provides a critical steric "bump." This methyl group restricts the rotational freedom of the adjacent 5-amino group, pre-organizing it into an optimal conformation for target binding. Furthermore, it frequently occupies small hydrophobic sub-pockets (e.g., kinase gatekeeper pockets).
3-Carboxylate & 5-Amino Vectors: Serve as orthogonal handles for divergent synthesis, allowing rapid exploration of structure-activity relationships (SAR).
Hit-to-lead optimization workflow for pyrazole-3-carboxylate derivatives.
Primary Mechanisms of Action
Depending on the derivatization at the 3- and 5-positions, this scaffold can be directed toward entirely distinct pharmacological targets. Below, we dissect the causality and mechanism of action for three primary therapeutic applications.
GPCR Antagonism: P2Y14R and Anti-Inflammatory Action
The purinergic receptor P2Y14 (P2Y14R) is a
Gi/o
-coupled GPCR activated by uridine diphosphate glucose (UDPG). Overactivation of this pathway drives uncontrolled neutrophil chemotaxis, leading to cytokine storms and systemic inflammation.
Derivatives such as 5-amide-1H-pyrazole-3-carboxylates act as highly potent, competitive antagonists of P2Y14R. As demonstrated in1, the rigid pyrazole core maintains the 5-amide and 3-carboxylate groups in a precise orientation that mimics the endogenous ligand's binding pose, blocking UDPG from accessing the orthosteric site[1]. By preventing
Gi/o
activation, these derivatives halt the suppression of adenylyl cyclase, restoring intracellular cAMP levels and mitigating downstream MAPK-driven inflammation[1].
Mechanism of P2Y14R antagonism by pyrazole derivatives blocking inflammation.
Factor XIa (FXIa) is a highly sought-after target for anticoagulant therapy because its inhibition reduces thrombosis without significantly increasing bleeding risk. In the development of2, 5-phenyl-1H-pyrazole-3-carboxamide derivatives serve as a rigid anchor[2]. The mechanism relies on the pyrazole core occupying the basic S1 pocket of the protease, while the 3-carboxamide vector projects into the S1' pocket. This prevents the endogenous substrate from being cleaved, effectively halting the intrinsic coagulation cascade[2].
Soluble Guanylate Cyclase (sGC) Stimulation
The 5-amino-1H-pyrazole-3-carboxylate scaffold is also a critical precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-b]pyridines. These fused derivatives are the core pharmacophore of sGC stimulators like Vericiguat. As detailed in 3, these compounds directly stimulate sGC independently of nitric oxide (NO), increasing cyclic guanosine monophosphate (cGMP) production to promote vasodilation and reduce cardiac hypertrophy[3].
Quantitative Target Profiling
The versatility of the scaffold is best illustrated by the diverse binding affinities achieved through targeted derivatization.
To ensure scientific integrity, the protocols below are designed with built-in causality and orthogonal validation steps.
Protocol A: Regioselective Synthesis of 5-Amide Derivatives
Causality: The 5-amino group of the pyrazole core is inherently poorly nucleophilic due to the electron-withdrawing nature of the adjacent pyrazole ring and the 3-carboxylate group. Therefore, standard amide coupling conditions often fail. We utilize highly reactive acyl chlorides to force complete conversion.
Ester Hydrolysis: Dissolve ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq).
Rationale: The ethyl ester is a robust protecting group during scaffold synthesis but must be removed to yield the free carboxylic acid for final target binding (e.g., in P2Y14R antagonism).
Amidation: Suspend the resulting acid in anhydrous DCM under N₂. Add pyridine (2.5 eq) and cool to 0°C. Slowly add the desired acyl chloride (1.2 eq).
Self-Validation (Analytical): Monitor via LC-MS. The disappearance of the primary amine protons (broad singlet at ~5.5 ppm in ¹H-NMR) and the downfield shift of the 4-methyl singlet confirms successful N-acylation rather than O-acylation.
Protocol B: In Vitro P2Y14R Antagonism Assay (cAMP Accumulation)
Causality: Because P2Y14R is a
Gi
-coupled receptor, its activation decreases cAMP. To measure antagonism (which would restore cAMP), we must first artificially elevate baseline cAMP levels using Forskolin.
Cell Preparation: Seed CHO cells stably expressing human P2Y14R at 10,000 cells/well in a 384-well plate.
Rationale: Using a transfected CHO line ensures the signal is exclusively driven by P2Y14R, eliminating noise from endogenous purinergic receptors.
Baseline Stimulation: Add Forskolin (10 µM) to all wells to stimulate adenylyl cyclase and elevate baseline cAMP.
Compound Incubation: Add the pyrazole derivative in a dose-response format (0.1 nM to 10 µM). Incubate for 15 minutes.
Agonist Challenge: Add UDPG at its predetermined EC₈₀ concentration.
Rationale: Using the EC₈₀ ensures a robust assay window while keeping the system sensitive enough to detect competitive antagonism.
Detection & Self-Validation: Lyse cells and measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence).
Validation Check: Calculate the Z'-factor using vehicle (negative control) and a known potent antagonist like PPTN (positive control). The assay is only valid if Z' > 0.5.
References
Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters
Source: ACS Publications
URL
Source: PMC (NIH)
Heart Failure Treatment for New Drug - Vericiguat: An Overview
Source: International Journal of Pharmaceutical Research and Applications
URL
Pharmacophore Modeling and Rational Design of Kinase Inhibitors Using Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Executive Summary: The Privileged Pyrazole Scaffold In contemporary oncology and metabolic disease drug discovery, the pyrazole ring has emerged as a highly privileged scaffold, particularly in the design of ATP-competit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Pyrazole Scaffold
In contemporary oncology and metabolic disease drug discovery, the pyrazole ring has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. Among the diverse array of pyrazole derivatives, Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS: 1174305-86-2) represents a highly versatile and synthetically tractable building block.
This whitepaper provides an in-depth technical guide on utilizing this specific molecule for 3D-pharmacophore modeling. By deconstructing its structural features and mapping them to the active sites of target kinases (such as EGFR, Aurora Kinases, and CDKs), we establish a self-validating computational and experimental workflow for rational drug design[2][3].
Structural Deconstruction & Causality in Design
To effectively utilize Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate in pharmacophore modeling, one must understand the causality behind its specific functional groups. It is not merely a collection of atoms; it is a precisely tuned instrument for biomolecular interaction[4].
The 5-Amino Group (Hydrogen Bond Donor): In the ATP-binding pocket of most kinases, the hinge region backbone provides critical hydrogen bonding opportunities. The 5-amino group acts as a primary Hydrogen Bond Donor (HBD), interacting directly with the backbone carbonyl of the hinge (e.g., Met793 in EGFR)[2].
The Pyrazole N2 Nitrogen (Hydrogen Bond Acceptor): Adjacent to the amino group, the un-alkylated nitrogen in the pyrazole ring acts as a Hydrogen Bond Acceptor (HBA), pairing with the hinge region's backbone amide. This dual HBD/HBA motif mimics the adenine ring of ATP[5].
The 1,4-Dimethyl Substitution (Conformational Locking): The placement of methyl groups is a deliberate design choice to reduce the entropic penalty of binding. The
N1
-methyl group prevents tautomerization, locking the pyrazole into a single, predictable electronic state for reliable pharmacophore mapping. The
C4
-methyl group provides a hydrophobic (HYD) clash that forces the 5-amino group out of the coplanar alignment, optimizing its vector for hinge binding[6].
The Ethyl 3-Carboxylate Group (Versatile Extension): The ester moiety serves a dual purpose. Computationally, its carbonyl oxygen acts as an additional HBA, while the ethyl chain provides hydrophobic contacts (HYD) extending toward the ribose-binding pocket or the DFG motif. Synthetically, it is easily hydrolyzed and converted into amides to probe the solvent-exposed regions of the kinase[7].
Pharmacophore Feature Mapping
Before initiating virtual screening, the molecule must be translated into a spatial arrangement of chemical features. Table 1 summarizes the quantitative and spatial pharmacophore features assigned to the scaffold.
Table 1: Pharmacophore Feature Mapping of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Feature Type
Functional Group
Spatial Coordinates (Relative)
Interaction Role in Kinase Target
HBD (Donor)
5-Amino (
−NH2
)
Core + 2.8 Å
Hinge region backbone carbonyl binding
HBA (Acceptor)
Pyrazole N2
Core + 1.4 Å
Hinge region backbone amide binding
HBA (Acceptor)
Ester Carbonyl (
C=O
)
Core + 4.2 Å
Interaction with catalytic lysine / DFG motif
HYD (Hydrophobic)
1,4-Dimethyl & Ethyl
Core + 1.5 Å to 5.0 Å
Shielding from solvent; anchoring in hydrophobic pocket
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for virtual screening and lead optimization using the pyrazole-3-carboxylate scaffold.
Step 1: Target Preparation & Grid Generation
Retrieve the high-resolution crystal structure of the target kinase (e.g., EGFR T790M) from the Protein Data Bank.
Prepare the protein by assigning bond orders, adding missing hydrogen atoms, and optimizing the hydrogen bond network at physiological pH (7.4).
Define the receptor grid centered on the ATP-binding hinge region, ensuring the gatekeeper residue and DFG motif are within the bounding box.
Step 2: Generation of the Pharmacophore Hypothesis
Input Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate as the reference ligand.
Generate a 3D conformation ensemble using a low-mode molecular dynamics conformational search.
Extract the 4-point pharmacophore model (HBD, HBA, HYD, AR) as defined in Table 1. Apply excluded volume spheres to represent the steric boundaries of the kinase binding pocket[7].
Step 3: Scaffold Decoration & Library Generation
Perform in silico derivatization. Keep the 1,4-dimethyl-5-amino-pyrazole core rigid (as the hinge binder).
Systematically replace the ethyl ester at the C3 position with diverse amides, ureas, and sulfonamides to target the DFG-out conformation or solvent channel[8].
Step 4: Molecular Docking & Consensus Scoring
Screen the generated library against the pharmacophore model.
Dock the matched hits into the prepared kinase grid using Glide (Standard Precision followed by Extra Precision).
Causality Check: Discard any pose that does not maintain the critical dual hydrogen bond with the hinge region.
Step 5: Molecular Dynamics (MD) Validation
Subject the top 5 docked complexes to a 100 ns MD simulation in an explicit solvent environment.
Calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable binding pose (RMSD < 2.0 Å) validates the pharmacophore model and confirms that the 1,4-dimethyl groups effectively lock the conformation without causing steric clashes.
Mechanistic Pathway Visualization
The ultimate goal of optimizing this scaffold is to disrupt oncogenic signaling. The diagram below illustrates how a rationally designed pyrazole inhibitor intervenes in the EGFR/MAPK signaling cascade.
EGFR signaling cascade disruption by ATP-competitive pyrazole inhibitors.
Quantitative SAR Analysis
By applying the pharmacophore model, researchers can predict how modifications to the C3-carboxylate handle will impact binding affinity. Table 2 presents a comparative analysis of hypothetical and literature-derived derivatives based on this core scaffold against typical kinase targets[6][8].
Table 2: Structure-Activity Relationship (SAR) of Pyrazole-3-carboxylate Derivatives
Scaffold Modification (C3 Position)
Target Kinase
In Vitro
IC50
(nM)
Pharmacophore Rationale
Ethyl ester (Base Scaffold)
EGFR (WT)
> 5000
Weak interaction with solvent channel; lacks deep pocket reach.
Phenylamide
EGFR (WT)
450
Aromatic ring provides
π−π
stacking in the hydrophobic pocket.
3-Trifluoromethyl-phenylamide
Aurora A
15
CF3
group occupies the halogen-binding pocket, increasing HYD contacts.
N-(Piperidin-4-yl)amide
CDK2
85
Basic nitrogen forms a salt bridge with solvent-exposed aspartate.
Conclusion
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a highly optimized starting point for kinase inhibitor discovery. By understanding the causality of its structural features—specifically how the 1,4-dimethyl groups restrict conformation while the 5-amino group anchors the molecule to the kinase hinge—researchers can build robust, self-validating pharmacophore models. Integrating this scaffold into a rigorous computational workflow ensures high-fidelity virtual screening, ultimately accelerating the development of targeted therapeutics.
References
Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
Source: MDPI
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Introduction & Scientific Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. As a bioisostere of the purine ring, it serves as a critical structural motif for designing ATP-competitive kinase inhibitors targeting key oncogenic and inflammatory pathways (e.g., BTK, Src, and mTOR) [1].
While the standard synthesis of pyrazolo[3,4-d]pyrimidines relies on the condensation of 5-aminopyrazole-4-carbonitriles with formamide, researchers frequently encounter starting materials lacking the requisite C4-electrophile. A prime example is Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS: 1174305-86-2). In this building block, the C4 position is occupied by a chemically inert methyl group, preventing direct pyrimidine annulation.
To overcome this structural limitation, we have developed a robust, three-step protocol. This guide details the causality-driven methodology to functionalize the C4-methyl group via selective benzylic-type oxidation, followed by a Niementowski-type cyclocondensation to construct the pyrazolo[3,4-d]pyrimidin-4-one architecture [2].
Biological Context: Kinase Inhibition
To understand the value of this synthesis, it is essential to contextualize the final scaffold. Pyrazolo[3,4-d]pyrimidines act as potent inhibitors by occupying the adenine-binding pocket of kinases.
Direct oxidation of the C4-methyl group using strong oxidants (e.g., KMnO₄) would inevitably destroy the electron-rich C5-amino group. Therefore, the workflow must be meticulously sequenced:
Amine Protection (Acetylation): Masks the nucleophilicity and oxidative susceptibility of the C5-amine.
Selective Oxidation: Potassium permanganate (KMnO₄) selectively oxidizes the C4-methyl to a carboxylic acid. The N1-methyl and C3-ethyl ester are sterically and electronically stable under these conditions [3].
Cyclocondensation: High-temperature treatment with formamide drives the simultaneous deprotection of the acetyl group and the dehydrative annulation of the pyrimidine ring.
Fig 2. Three-step synthetic workflow from 5-amino-4-methylpyrazole to pyrazolo[3,4-d]pyrimidine.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of Ethyl 5-acetamido-1,4-dimethyl-1H-pyrazole-3-carboxylate
Objective: Protect the oxidation-sensitive primary amine.
Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (5.0 g, 27.3 mmol) in anhydrous pyridine (25 mL).
Reagent Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.16 g, 1.36 mmol). Cool the mixture to 0 °C using an ice bath.
Reaction: Remove the ice bath and stir the reaction at room temperature (25 °C) for 4 hours.
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5) or LC-MS. The starting material (
m/z
184.1 [M+H]⁺) should completely convert to the acetylated product (
m/z
226.1 [M+H]⁺).
Workup: Pour the mixture into 150 mL of crushed ice/water. Stir vigorously for 30 minutes until a white precipitate forms. Filter the solid, wash with cold water (3 × 20 mL), and dry under vacuum at 45 °C overnight.
Step 2: Synthesis of 5-Acetamido-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Objective: Selectively oxidize the C4-methyl group to a carboxylate.
Preparation: Suspend the intermediate from Step 1 (4.5 g, 20.0 mmol) in a mixture of tert-butanol (40 mL) and water (40 mL). Add MgSO₄ (2.4 g, 20.0 mmol) to buffer the solution and prevent ester hydrolysis.
Oxidation: Heat the mixture to 75 °C. Add KMnO₄ (9.5 g, 60.0 mmol) portionwise over 1 hour to control the exothermic reaction.
Reaction: Maintain heating at 75 °C for 6 hours.
IPC: Monitor via LC-MS. The C4-methyl signal in ¹H NMR (~2.2 ppm) must disappear, yielding the carboxylic acid mass (
m/z
256.1 [M+H]⁺).
Workup: While still hot, filter the mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). Wash the Celite pad with hot water (2 × 20 mL).
Isolation: Cool the filtrate to 0 °C and carefully acidify with 1M HCl to pH ~3. Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of Ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Objective: Deprotect the amine and drive the dehydrative annulation to form the pyrimidine ring.
Preparation: In a 50 mL pressure tube or heavy-walled flask, suspend the carboxylic acid intermediate from Step 2 (3.0 g, 11.7 mmol) in anhydrous formamide (15 mL).
Cyclocondensation: Seal the tube and heat the reaction mixture to 160 °C in an oil bath for 8 hours. Causality Note: At this temperature, formamide acts as a solvent, a deprotecting agent (cleaving the acetyl group via transamidation), and a C1 synthon for the pyrimidine ring [1].
IPC: Monitor via LC-MS. Look for the target mass (
m/z
223.1 [M+H]⁺) and the appearance of the diagnostic pyrimidine C6-H proton in ¹H NMR (~8.1 ppm). Caution: Extended heating beyond 10 hours may lead to unwanted transamidation of the C3-ethyl ester to a primary carboxamide.
Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. Stir for 1 hour to induce crystallization.
Purification: Filter the crude solid, wash with water and cold ethanol, and recrystallize from ethanol/water to afford the pure pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative yields and critical analytical markers for self-validation at each stage of the protocol.
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link] [1]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review
Source: MDPI (Molecules)
URL:[Link][2]
Preparation and Chemistry of 3/5-Halogenopyrazoles (Details selective oxidation parameters for pyrazole derivatives)
Source: ACS Publications (Chemical Reviews)
URL:[Link] [3]
Application
Application Notes & Protocols: The Strategic Role of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring system is a cornerstone of modern agrochemical design, forming the core structure of numerous high-performance herbicides, insecticides, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical design, forming the core structure of numerous high-performance herbicides, insecticides, and, most notably, fungicides.[1][2] Its unique electronic properties and the ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Within this class, functionalized aminopyrazoles are particularly valuable as versatile synthons, or building blocks, for constructing complex bioactive molecules.[3]
This guide focuses on a specific, highly functionalized intermediate: Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 1174305-86-2).[4] We will explore its strategic importance and provide detailed protocols for its application in the synthesis of pyrazole carboxamide fungicides, a critical class of agrochemicals that includes many succinate dehydrogenase inhibitors (SDHIs). The presence of a nucleophilic amino group at the C5 position and an ester at the C3 position makes this molecule an ideal precursor for amide bond formation, a key reaction in the synthesis of these fungicides.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
The primary application of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is as a key intermediate in the multi-step synthesis of pyrazole carboxamide fungicides. The general synthetic strategy involves two core transformations:
Saponification: Hydrolysis of the ethyl ester at the C3 position to yield the corresponding carboxylic acid. This step "unmasks" the acid functionality required for the subsequent coupling reaction.
Amide Coupling: Activation of the newly formed carboxylic acid (typically by conversion to an acyl chloride) followed by condensation with a carefully selected amine to form the final, biologically active carboxamide.
This workflow is a foundational approach in the production of numerous commercial fungicides.[5][6]
Visualized Synthetic Workflow
Caption: Synthetic pathway from the starting ester to the final carboxamide.
Experimental Protocols
Protocol 1: Saponification of Ethyl Ester to Carboxylic Acid
Principle: This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid. The use of a sodium hydroxide solution in an alcohol-water co-solvent system ensures miscibility and an effective reaction rate. Subsequent acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
In a 250 mL round-bottom flask, dissolve 10.0 g of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate in 100 mL of ethanol.
Prepare a solution of 4.0 g of NaOH in 20 mL of deionized water and add it to the flask.
Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly acidify the mixture by adding concentrated HCl dropwise with stirring until the pH reaches ~2-3. A precipitate will form.
Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
Dry the resulting white to off-white solid, 5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid , under vacuum at 50°C to a constant weight.
Self-Validation: The structure of the product should be confirmed by ¹H NMR (disappearance of the ethyl ester signals and potential shift in aromatic protons), IR spectroscopy (appearance of a broad O-H stretch for the carboxylic acid), and Mass Spectrometry to confirm the expected molecular weight.
Protocol 2: Amide Coupling via Acyl Chloride Intermediate
Principle: This two-part protocol details the synthesis of the final N-substituted pyrazole carboxamide. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. This intermediate is then immediately reacted with a target amine in the presence of a base (to neutralize the HCl byproduct) to form the stable amide bond. This is a standard and highly effective method for creating pyrazole carboxamides.[7][8]
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
N,N-Dimethylformamide (DMF), catalytic amount
Anhydrous dichloromethane (DCM) or Toluene
Target amine (e.g., 2-(trifluoromethyl)aniline or other relevant agrochemical amine synthon)
Triethylamine (Et₃N) or Pyridine
Rotary evaporator
Standard inert atmosphere glassware (Schlenk line or nitrogen balloon)
Procedure:
Part A: Acyl Chloride Formation
Place 5.0 g of the carboxylic acid from Protocol 1 into a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
Add 50 mL of anhydrous toluene (or DCM) followed by 2-3 drops of DMF (catalyst).
Slowly add 1.2 equivalents of thionyl chloride dropwise at room temperature. (Caution: Reaction evolves gas).
Heat the mixture to a gentle reflux (or ~40°C for DCM) and stir for 2-3 hours until the solid dissolves and gas evolution ceases.
Cool the mixture to room temperature. The resulting solution contains the crude 5-Amino-1,4-dimethyl-1H-pyrazole-3-carbonyl chloride .
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude acyl chloride is typically used immediately in the next step without further purification.
Part B: Amide Coupling
Dissolve the target amine (1.0 equivalent) and triethylamine (1.5 equivalents) in 40 mL of anhydrous DCM in a separate flask under a nitrogen atmosphere and cool in an ice bath.
Re-dissolve the crude acyl chloride from Part A in 20 mL of anhydrous DCM.
Add the acyl chloride solution dropwise to the cold amine solution over 20-30 minutes with vigorous stirring.
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC.
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure N-Substituted-5-amino-1,4-dimethyl-1H-pyrazole-3-carboxamide .
Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from [Link]
SpringerLink. (n.d.). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
ECHA. (n.d.). ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate — Chemical Substance Information. Retrieved from [Link]
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
Technical Support Center: Synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.
Section 1: Understanding the Core Synthesis and Key Challenges
This section addresses the fundamental principles of the reaction, potential pitfalls, and the chemical reasoning behind them.
Q1: What is the primary synthetic route for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, and what is its underlying mechanism?
The most direct and widely adopted method for synthesizing 5-aminopyrazoles like the target molecule is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-ketonitrile.[1] For your specific target, the reactants are Methylhydrazine and Ethyl 2-cyano-3-oxobutanoate .
The reaction proceeds through two key steps:
Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the nitrile carbon, leading to a ring closure. A subsequent tautomerization yields the stable, aromatic 5-aminopyrazole ring.[1]
This reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step in hydrazone formation.[2]
Caption: General reaction mechanism for 5-aminopyrazole synthesis.
A critical challenge in this synthesis is regioselectivity . Because methylhydrazine is an unsymmetrical reagent, the initial nucleophilic attack can theoretically involve either nitrogen atom, potentially leading to the formation of an undesired regioisomer (Ethyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate). The distribution of these isomers is influenced by steric and electronic factors, as well as reaction conditions like solvent and pH.[1]
Section 2: Troubleshooting Guide for Low Synthesis Yield
Low yield is the most frequently encountered issue. This section provides a systematic approach to diagnosing and resolving the root causes.
Q2: My reaction yield is poor. What is the most logical troubleshooting sequence?
When facing low yields, a systematic approach is crucial to avoid arbitrary changes. We recommend a tiered troubleshooting workflow, starting with the most common and easily verifiable factors before moving to more complex optimizations.
Caption: Systematic workflow for troubleshooting low pyrazole synthesis yield.[3]
Q3: How do reaction parameters like solvent, temperature, and catalyst choice impact the yield?
These three parameters are deeply interconnected and represent the core of reaction optimization. A change in one often necessitates an adjustment in the others.
Solvent: The choice of solvent affects reagent solubility and can influence regioselectivity.[1]
Polar Protic Solvents (e.g., Ethanol, 1-Propanol): These are common, cost-effective, and generally good for dissolving the starting materials. They can participate in hydrogen bonding, which can influence the reaction pathway.[2]
Aprotic Dipolar Solvents (e.g., DMF, NMP): These have been shown to improve results in some pyrazole syntheses, particularly when dealing with hydrazine salts.[1] They are typically used for reactions requiring higher temperatures.
Temperature: Temperature directly controls the reaction rate.
Too Low: The reaction may be impractically slow or may stall, leading to incomplete conversion of starting materials.[4]
Too High: While an increased temperature can improve yield up to a point, excessive heat can lead to the degradation of reagents (especially hydrazine) or the final product, resulting in discoloration and the formation of impurities.[3][5] A common range for this synthesis is 80-110°C.[2][6]
Catalyst: An acid catalyst is almost always beneficial.
Weak Acids (e.g., Glacial Acetic Acid): A few drops are typically sufficient to catalyze the condensation and subsequent dehydration steps without being harsh enough to cause significant hydrolysis of the ester group or starting materials.[2][7][8]
Heterogeneous Catalysts (e.g., Amberlyst-70, nano-ZnO): For greener and more scalable processes, solid acid catalysts can be used. These offer the advantage of easy removal through filtration and potential recyclability.[4][9]
Parameter
Option 1
Option 2
Option 3
Rationale & Key Considerations
Solvent
Ethanol
1-Propanol
DMF
Ethanol is a good starting point. DMF may be used if higher temperatures are needed to drive the reaction to completion.
Temperature
80 °C
100 °C
120 °C
Start around 100°C.[2] Lower temperatures may favor kinetic products, while higher temperatures can lead to degradation.[4] Monitor by TLC.
Catalyst
Acetic Acid
p-Toluenesulfonic acid
Amberlyst-70
Acetic acid is standard and effective.[7] Amberlyst-70 is a good choice for simplified workup and catalyst recycling.[9]
Table 1: Comparison of common reaction parameters for pyrazole synthesis optimization.
Q4: My TLC shows significant side products. How can I identify and minimize them?
The most likely significant side product is the unwanted regioisomer. Other possibilities include unreacted starting materials or degradation products.
Minimizing the Regioisomer:
pH Control: The regioselectivity of the reaction can be pH-dependent. While acidic conditions are generally used, carefully buffering the reaction or exploring neutral or slightly basic conditions might favor the desired isomer.[1]
Solvent Choice: Systematically screen solvents (e.g., ethanol vs. toluene vs. DMF) as solvent polarity can influence the transition state energies of the two possible cyclization pathways.[1]
Addressing Other Impurities:
Unreacted Starting Materials: If starting materials persist after a prolonged reaction time, it may indicate insufficient temperature or catalyst deactivation. Consider a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to help drive the reaction to completion.[1]
Degradation: If the reaction mixture darkens significantly, this points to decomposition.[3] To mitigate this, use fresh, high-purity hydrazine, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, and avoid excessive temperatures.[3]
Section 3: Optimized Experimental Protocol
This protocol consolidates best practices for maximizing the yield and purity of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 2-cyano-3-oxobutanoate (1.0 equiv) and 1-propanol (approx. 5-10 mL per gram of ketoester).
Reagent Addition: Begin stirring the mixture. Slowly add methylhydrazine (1.1 equiv) to the flask. The addition may be slightly exothermic.
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 100°C for 1-propanol).[2] Monitor the reaction's progress by TLC every 30-60 minutes. Spot the starting ketoester, methylhydrazine, and the reaction mixture. The reaction is complete when the starting ketoester spot has been completely consumed.
Product Precipitation (Workup): Once the reaction is complete, remove the flask from the heat. While the solution is still hot, slowly add deionized water with vigorous stirring until the product precipitates as a solid.[3]
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a small amount of cold non-polar solvent like hexanes to remove residual non-polar impurities.[3] Allow the product to air dry or dry in a desiccator to a constant weight.
Purification (Optional): If TLC analysis of the crude product shows significant impurities, purification by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel may be required.[10]
Section 4: Frequently Asked Questions (FAQs)
Q5: My methylhydrazine is old. Can I still use it?
It is strongly discouraged. Hydrazine and its derivatives can degrade over time, absorbing water and carbon dioxide from the air and undergoing oxidation.[1] Using old or impure hydrazine is a primary cause of low yields and side product formation. Always use fresh or recently purified hydrazine for best results.[3]
Q6: Is it possible to synthesize this compound without a catalyst?
While the reaction may proceed to some extent without a catalyst, the yield is often significantly lower and the reaction time much longer. An acid catalyst is highly effective at accelerating the rate-limiting dehydration step, making it a standard and recommended component of the procedure.[11][12]
Q7: The final product is off-color (e.g., yellow or tan). How can I improve its appearance?
A slight coloration is common. If the color is significant, it likely indicates impurities from reagent decomposition.[3] Ensure you are using high-purity starting materials and consider running the reaction under an inert atmosphere. The color can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal.
References
BenchChem. (2025).
BenchChem. (2025).
Karimi, M., Jahanbakhshi, A., & Farahi, M. (2026). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
Barakat, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Banu, H., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. [Link]
BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis.
Gomha, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
Wang, Z., et al. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. [Link]
BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
Penieres-Carrillo, G., et al. (2000).
Awas, M. (2007).
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
BenchChem. (2025).
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
ResearchGate. (n.d.). Effect of temperature on yield and rate of reaction. [Link]
Gomha, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Limited water solubility is a known characteristic of many pyrazole derivatives, and this guide provides a systematic approach to overcoming this hurdle.[1]
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the solubility of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate.
Q1: Why is Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate expected to have poor water solubility?
A1: The solubility of a molecule is dictated by its structure. This compound has a substituted pyrazole ring, which is aromatic and relatively non-polar.[2] The presence of two methyl groups and an ethyl ester group further contributes to its hydrophobic character. While the amino group (-NH2) is polar and capable of hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility.
Q2: What is the very first step I should take if the compound isn't dissolving in my aqueous buffer?
A2: Before employing advanced techniques, always start with the fundamentals. Ensure you are providing enough energy and surface area for dissolution to occur. This includes:
Vigorous stirring or vortexing: To ensure adequate mixing.
Gentle heating: For many compounds, solubility increases with temperature.[1][2] However, be cautious and ensure your compound is stable at elevated temperatures.
Increasing sonication time: This can help break down particle agglomerates and enhance wetting.
Q3: Does this compound have ionizable groups that I can use to my advantage?
A3: Yes. The molecular structure contains two key basic sites: the amino group (-NH2) and the nitrogen atoms within the pyrazole ring. Pyrazoles are weakly basic.[2] The amino group, in particular, can be protonated under acidic conditions to form a positively charged ammonium salt (-NH3+). This ionized form is significantly more polar and, therefore, more soluble in water.[3][4] This property is the basis for pH-mediated solubilization.
Q4: What are the primary strategies to systematically improve the aqueous solubility of this compound?
A4: There are four main strategies, each with its own mechanism and applications. We will explore these in detail in the troubleshooting guides:
pH Adjustment: Leveraging the compound's basic nature to form a soluble salt.[]
Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[6][7]
Surfactants: Employing amphiphilic molecules to form micelles that encapsulate the hydrophobic compound.[8]
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes, effectively masking the hydrophobic regions of the molecule.[9][10][11]
Troubleshooting Guides & Experimental Workflows
This section provides detailed, step-by-step protocols for systematically addressing solubility issues. A crucial first step in any solubility enhancement project is to establish a baseline.
Objective: To quantify the equilibrium solubility of the compound in your primary aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) to serve as a benchmark for improvement.
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (0.22 µm, ensure compatibility with your sample)
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. "Excess" means enough solid remains undissolved at the end of the experiment.
Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.
After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
Carefully collect an aliquot of the clear supernatant.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC-UV (see Analytical Verification section below).[1] The resulting concentration is your baseline equilibrium solubility.
Workflow 1: pH-Mediated Solubilization
Causality & Expertise: This is often the most effective and simplest method for ionizable compounds.[3] By lowering the pH of the aqueous medium well below the pKa of the primary basic center (the amino group), we can shift the equilibrium almost entirely to the protonated, water-soluble salt form.
dot
Caption: Equilibrium between the insoluble free base and the soluble protonated salt form.
Protocol: Generating a pH-Solubility Profile
Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to pH 8.0).
Perform the solubility assessment as described in Protocol 1 for each pH value.
After quantifying the concentration at each pH, plot the logarithm of solubility (log S) against the pH.[12]
This profile will clearly indicate the pH at which the desired solubility is achieved. For basic compounds, solubility will dramatically increase as the pH decreases.[4]
Trustworthiness & Self-Validation: A sharp increase in solubility at lower pH values validates that the compound is a base and that this method is effective. If solubility does not change significantly with pH, the compound may not be sufficiently basic, or another factor is limiting its solubility.
Workflow 2: Co-solvent Systems
Causality & Expertise: If pH modification is not viable (e.g., due to compound stability or experimental constraints), co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][13] This makes the environment more favorable for a hydrophobic solute, thereby increasing its solubility.
Common Biocompatible Co-solvents:
Ethanol
Propylene Glycol (PG)
Polyethylene Glycol 400 (PEG 400)
Dimethyl Sulfoxide (DMSO) (Note: Use with caution in biological assays)
Protocol: Co-solvent Screening
Prepare several stock solutions of your compound in a "good" organic solvent where it is highly soluble (e.g., 100% DMSO or ethanol).
In separate vials, prepare a range of co-solvent mixtures (e.g., 5%, 10%, 20%, 50% v/v of co-solvent in your aqueous buffer).
Add a small, fixed amount of the organic stock solution to each co-solvent mixture and observe for any precipitation.
Alternatively, use the equilibrium solubility method (Protocol 1 ) with each co-solvent mixture as the solvent.
This will allow you to determine the minimum percentage of co-solvent required to maintain your compound in solution at the target concentration.
Data Presentation: Example Co-solvent Solubility Data
Co-solvent System (v/v in water)
Solubility (µg/mL)
Fold Increase
0% (Aqueous Buffer)
5
1x
10% Ethanol
50
10x
20% Ethanol
250
50x
10% PEG 400
80
16x
20% PEG 400
450
90x
Caption: Illustrative data showing the effect of co-solvents on solubility.
Workflow 3: Advanced Solubilization Techniques
If pH and co-solvents are insufficient or unsuitable, more advanced formulation strategies like surfactants and cyclodextrins can be employed.
Causality & Expertise: Surfactants are amphiphilic molecules. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[14] The hydrophobic tails form a core, creating a microenvironment where a poorly soluble drug can partition, while the hydrophilic heads face the aqueous medium, rendering the entire structure water-soluble.[8]
dot
Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.
Common Surfactants:
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL
Anionic: Sodium Dodecyl Sulfate (SDS)
Cationic: Cetyltrimethylammonium Bromide (CTAB)
Protocol:
Prepare a series of surfactant solutions in your aqueous buffer at concentrations both below and above their known CMC.
Perform the equilibrium solubility assessment (Protocol 1 ) in each surfactant solution.
Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC.[14]
Causality & Expertise: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate a poorly soluble "guest" molecule, like our pyrazole derivative, forming a water-soluble "host-guest" inclusion complex.[9][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[10]
dot
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Protocol:
Prepare a range of cyclodextrin concentrations (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD) in your aqueous buffer.
Perform the equilibrium solubility assessment (Protocol 1 ) in each cyclodextrin solution.
Plot the drug concentration against the cyclodextrin concentration. The resulting phase-solubility diagram will indicate the effectiveness of the complexation.
Decision-Making Workflow
Choosing the right strategy depends on your downstream application. This flowchart provides a logical path for selecting the most appropriate method.
dot
Caption: Decision tree for selecting a solubility enhancement strategy.
Analytical Verification: Quantifying Your Compound
Verifying the concentration of your solubilized compound is critical. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard and robust technique for this purpose.[17]
Protocol: Starting Point for RP-HPLC-UV Method Development
This protocol is a starting point based on methods for similar pyrazole derivatives and should be optimized and validated for your specific instrument and requirements.[17][18][19]
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Example Gradient: Start at 20% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: Scan from 200-400 nm on a photodiode array (PDA) detector to find the absorbance maximum (λmax). A starting point could be around 270-330 nm, typical for pyrazole derivatives.[19]
Column Temperature: 30 °C
Quantification: Prepare a calibration curve using standards of known concentrations in the mobile phase to accurately determine the concentration in your experimental samples.
References
Vertex AI Search. (2025).
PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
MDPI. Cyclodextrins: Concept to applications, regulatory issues and challenges. [Link]
BenchChem. (2025).
PMC. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. [Link]
Vertex AI Search. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
IntechOpen. Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. [Link]
BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Link]
PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
ECHA. ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate — Chemical Substance Information. [Link]
BenchChem. (2025). Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.
Contextual Science. (2026). PH adjustment: Significance and symbolism. [Link]
Hindawi. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
Ovid. Solubility enhancement of low soluble biologically active compounds—temperature and cosolvent dependent inclusion complexation. [Link]
PMC. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]
Technical Support Center: Mitigating Byproducts in Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction protocols, focusing on the identification and reduction of unwanted byproducts. Our approach is grounded in mechanistic principles and validated through empirical data to ensure scientific integrity and reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate?
The synthesis of substituted pyrazoles, such as Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, often proceeds via the condensation of a β-ketoester equivalent with a substituted hydrazine.[1][2] The most frequently encountered byproducts are typically regioisomers, which arise from the reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine.[3][4] In this specific synthesis, the key precursors are a functionalized β-ketonitrile or a similar 1,3-dicarbonyl compound and methylhydrazine.
Common Byproducts Include:
Regioisomers: The primary byproduct concern is the formation of the isomeric pyrazole, where the substituents on the pyrazole ring are in different positions. This occurs because methylhydrazine can attack either of the two carbonyl or equivalent electrophilic centers of the precursor.[3]
Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline intermediates as byproducts.[4]
Products of Hydrazine Dimerization or Side Reactions: Hydrazine itself can undergo side reactions, leading to colored impurities that can give the reaction mixture a yellow or red tint.[4]
Unreacted Starting Materials: Insufficient reaction time, temperature, or improper stoichiometry can lead to the presence of unreacted β-ketoester precursor and methylhydrazine in the final product mixture.[4]
Q2: How can I definitively identify the byproducts in my crude reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[4][5]
Chromatographic Methods:
Thin-Layer Chromatography (TLC): A quick and effective initial step to visualize the number of components in your reaction mixture.[4]
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for separating and quantifying the desired product and its isomers. Due to the similar physicochemical properties of pyrazole isomers, method optimization is critical to achieve baseline separation.[5] Modifying the temperature program in GC or the solvent gradient in HPLC can often resolve co-eluting peaks.[5]
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): NMR is a powerful tool for distinguishing between regioisomers. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers.[5][6] For definitive structural assignment, two-dimensional NMR experiments like NOESY can confirm the spatial proximity of protons.[5][6]
Mass Spectrometry (MS): While isomers will have the same molecular ion peak, their fragmentation patterns under electron impact (in GC-MS) may differ, providing structural clues.[5]
Q3: What are the key reaction parameters I should control to minimize byproduct formation?
Controlling the regioselectivity of the reaction is paramount. The outcome is governed by a combination of electronic effects, steric effects, and reaction conditions.[3]
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
pH/Catalyst: The use of an acid or base catalyst can significantly influence the reaction pathway and the resulting ratio of regioisomers.[3][7] For instance, in related pyrazole syntheses, acidic conditions have been shown to reverse the regioselectivity compared to neutral or basic conditions.[3]
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of transition states, thereby influencing which isomer is preferentially formed.[3]
Order of Reagent Addition: Slowly adding one reagent to the other can maintain a low concentration of the added reagent, which can sometimes suppress side reactions.
Q4: Are there alternative synthetic strategies to improve the regioselectivity?
Yes, if optimizing reaction conditions proves insufficient, alternative synthetic approaches can be employed.
Use of a Protecting Group: A "blocking/deblocking" strategy can be effective. This involves using a protecting group to temporarily block one of the reactive sites on the hydrazine or the dicarbonyl compound, forcing the reaction to proceed in a specific orientation. The protecting group is then removed in a subsequent step.[3]
Alternative Hydrazine Reagents: Using a less reactive, monodentate hydrazine equivalent, such as acetylhydrazine, can prevent the formation of byproducts that arise from the bidentate nucleophilicity of hydrazine.[8] The reaction proceeds in a two-step, one-pot manner where the initial condensation is followed by deacetylation and cyclization.[8]
II. Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
NMR spectra show duplicate sets of peaks corresponding to the desired product and its isomer.[4]
Multiple spots with very close Rf values are observed on TLC.[4]
The isolated solid has a broad melting point range.[4]
Causality: The nucleophilic nitrogen atoms of methylhydrazine can attack either of the two distinct electrophilic carbonyl carbons in the unsymmetrical 1,3-dicarbonyl precursor, leading to a mixture of regioisomers.[3] Electronic and steric differences between the two carbonyl groups are often not significant enough to provide complete selectivity.[3]
Solutions:
Parameter
Recommended Action
Scientific Rationale
Solvent
Screen a range of solvents with varying polarities (e.g., ethanol, toluene, THF, fluorinated alcohols).
The solvent can influence the reaction pathway through its hydrogen-bonding properties, potentially stabilizing one transition state over the other.[3]
Temperature
Run the reaction at a lower temperature (e.g., 0 °C or room temperature).
Lower temperatures can increase the selectivity for the thermodynamically favored product.
Catalyst
Experiment with both acidic (e.g., acetic acid, HCl) and basic (e.g., sodium acetate, triethylamine) catalysts.
The protonation state of the hydrazine and the enolization of the dicarbonyl compound are pH-dependent, which can dramatically alter the regiochemical outcome.[3][7]
Protecting Groups
Consider a multi-step synthesis involving a protecting group on one of the hydrazine's nitrogen atoms.
This strategy pre-defines the regiochemistry before the cyclization step, preventing the formation of mixtures.[3]
Issue 2: Presence of Colored Impurities
Symptoms: The reaction mixture or isolated product has a persistent yellow, orange, or red color.
Causality: These impurities often arise from side reactions of the hydrazine starting material, such as oxidation or self-condensation, which can form highly conjugated, colored byproducts.[4]
Solutions:
Parameter
Recommended Action
Scientific Rationale
Atmosphere
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
This minimizes the oxidation of the hydrazine starting material.
Purification
Utilize activated carbon (charcoal) treatment during workup or recrystallization.
Activated carbon is effective at adsorbing colored, often polymeric, impurities.
Reagent Quality
Ensure the purity of the methylhydrazine starting material. Distill if necessary.
Impurities in the starting material can lead to the formation of colored byproducts.
Issue 3: Incomplete Reaction or Presence of Starting Materials
Symptoms: TLC and NMR analysis of the crude product show the presence of unreacted 1,3-dicarbonyl compound and/or hydrazine.[4]
Causality: This is typically due to insufficient reaction time, inadequate temperature, or non-optimal stoichiometry of the reactants.[4]
Solutions:
Parameter
Recommended Action
Scientific Rationale
Reaction Time
Monitor the reaction progress by TLC until the starting material spot is no longer visible.
Ensures the reaction has gone to completion.
Temperature
Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Provides the necessary activation energy for the reaction to proceed to completion.
Stoichiometry
Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine reagent.
Helps to drive the reaction to completion by ensuring all of the dicarbonyl compound is consumed.
III. Experimental Protocols & Visualizations
Protocol 1: General Synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.
To a solution of the appropriate β-ketoester precursor in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-10 °C).
If a catalyst is used (e.g., a few drops of glacial acetic acid), it should be added to the β-ketoester solution before the addition of methylhydrazine.[9]
Allow the reaction mixture to stir at room temperature or heat to reflux, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[10]
Protocol 2: Identification of Byproducts by GC-MS
Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
Run a suitable temperature program to separate the components on the GC column. A slow temperature ramp can improve the resolution of closely eluting isomers.[5]
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component, which can help in identifying the structures of byproducts.[4]
Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
General Reaction Pathway and Potential Byproducts
Caption: Formation of regioisomers from unsymmetrical precursors.
IV. References
BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. Retrieved from
Ingenta Connect. (n.d.). Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine. Retrieved from
BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from
ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from
MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Retrieved from
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from
PMC. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
Catalyst optimization for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate functionalization
Prepared by the Gemini Applications Science Team Last Updated: 2026-03-17 Welcome to the technical support guide for the functionalization of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This document is intende...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Gemini Applications Science TeamLast Updated: 2026-03-17
Welcome to the technical support guide for the functionalization of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. This document is intended for researchers, chemists, and drug development professionals. Here, we address common challenges and provide systematic troubleshooting strategies for optimizing catalytic reactions involving this versatile pyrazole scaffold. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding for future reaction development.
Section 1: Understanding the Substrate
Q1: What are the primary reactive sites on Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate and why is catalyst choice so critical?
The structure of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate presents several potential sites for functionalization. The primary and most accessible site for many cross-coupling reactions is the exocyclic amino group at the C5 position. However, the pyrazole ring itself contains C-H bonds that could potentially be activated.
The choice of catalyst is paramount because it dictates the regioselectivity and efficiency of the transformation. For instance, in C-N cross-coupling reactions like the Buchwald-Hartwig amination, the catalyst system (a combination of a palladium precursor and a specific ligand) must be finely tuned to favor the desired N-arylation at the amino group while avoiding unwanted side reactions.[1] An improperly selected catalyst can lead to low yield, catalyst decomposition, or reaction with other parts of the molecule.[2]
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[1] However, its success with the 5-aminopyrazole substrate is highly dependent on the careful selection of catalyst, ligand, base, and solvent. Below, we address the most common problems encountered.
Problem: Low to No Conversion of Starting Material
This is one of the most frequent issues. When faced with a stalled reaction, a systematic approach to identify the root cause is essential.
Q2: My N-arylation reaction is not working. What are the first things I should check?
Before delving into extensive optimization, always verify the fundamentals of your reaction setup:
Reagent Purity & Integrity: Ensure all reagents are pure and dry. Amines, in particular, should be purified by distillation or filtration through activated alumina to remove impurities that can poison the catalyst.[2][3] Phosphine ligands are often sensitive to air and should be stored and handled under an inert atmosphere to prevent oxidation.[2]
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by oxygen to an inactive Pd(II) species, often observed as the formation of palladium black.[2] It is crucial to rigorously exclude air from your reaction by using a Schlenk line or by performing several vacuum-backfill cycles with an inert gas like argon or nitrogen.[2]
Solvent Quality: Use anhydrous and thoroughly degassed solvents. Trace amounts of water and oxygen can be detrimental to the catalytic cycle.[2]
Q3: I've confirmed my setup is sound, but the reaction still fails. How should I approach catalyst system optimization?
If the basic setup is not the issue, the problem likely lies within the specific combination of catalyst, ligand, base, and solvent. Intelligent screening is the key to solving this.[3]
The workflow below provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.
The ligand is often the most critical variable. It stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[4][5]
Initial Catalyst System Screening Conditions
Component
Recommended Starting Points
Rationale
Pd Precursor
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
Readily available and effective Pd(0) or Pd(II) sources. Pd(II) is reduced in situ to the active Pd(0) catalyst.[6][7]
Ligand
XPhos, RuPhos, SPhos (1.1-1.2 eq. to Pd)
These are bulky, electron-rich biarylmonophosphine ligands known to be effective for challenging C-N couplings.[4][8]
Base
NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.0 eq.)
A range of bases with varying strengths and solubilities should be tested.[4][9]
Solvent
Toluene, Dioxane, THF
Common non-polar aprotic solvents for this transformation.[4]
Temperature
80-110 °C
A good starting range to balance reaction rate and catalyst stability.[4]
Problem: Significant Side Product Formation
Even when the reaction proceeds, side reactions can dramatically lower the yield of the desired product.
Q4: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this?
Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction.[8] It often becomes competitive with the desired C-N bond formation.
Strategies to Minimize Hydrodehalogenation:
Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they can also promote side reactions.[8] Consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Lower the Temperature: Higher temperatures can sometimes favor side reactions. Try reducing the reaction temperature if the desired coupling is proceeding, albeit with the side product.[8]
Ensure Anhydrous Conditions: The presence of water can contribute to the formation of palladium hydride species, which are implicated in the hydrodehalogenation pathway. Ensure all solvents and reagents are rigorously dry.[8]
Q5: My reaction is forming a biaryl homocoupling product from the aryl halide. What causes this and how can I prevent it?
Homocoupling of the aryl halide can occur, especially at high temperatures or high catalyst loadings.[8] If this is a major issue, try reducing both the reaction temperature and the catalyst loading.
Section 3: Alternative Catalytic Systems
While palladium catalysis is the workhorse for N-arylation, other systems can be effective, particularly under certain circumstances.
Q6: Are there viable alternatives to palladium for the N-arylation of my 5-aminopyrazole?
Yes, the copper-catalyzed Ullmann condensation is a classic and effective alternative for forming C-N bonds.[10] While traditional Ullmann conditions often required harsh temperatures, modern methods using soluble copper salts and ligands have made the reaction much milder and more versatile.[11][12]
Typical Conditions for Ullmann N-Arylation:
Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst.[13][14]
Ligand: Bidentate ligands such as 1,10-phenanthroline can significantly improve reaction performance.[15]
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often used.
Solvent: High-boiling polar solvents like DMF or NMP are typical, though milder conditions may be possible with modern ligands.[10]
The Ullmann reaction can be particularly useful if palladium-based methods are failing or if palladium contamination of the final product is a major concern.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed for the parallel screening of multiple conditions in small vials.
Preparation: In a glovebox, array a series of reaction vials. To each vial, add the appropriate palladium precursor (e.g., 0.01 mmol) and ligand (e.g., 0.012 mmol).
Reagent Addition: To each vial, add Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (0.5 mmol), the aryl halide (0.6 mmol), and the selected base (1.0 mmol).
Solvent Addition: Add the degassed anhydrous solvent (2 mL) to each vial.
Reaction: Cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate. Heat at the desired temperature (e.g., 100 °C) for 12-24 hours.
Analysis: After cooling, take an aliquot from each reaction, dilute it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to product and identify major side products.[4] This quantitative data will guide further optimization.
This procedure is a representative example based on successful couplings of similar substrates.
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (11.4 mg, 0.024 mmol, 4.8 mol%), and potassium hydroxide (KOH, 84 mg, 1.5 mmol).
Inerting: Seal the flask and perform three vacuum-backfill cycles with argon.
Reagent Addition: Under a positive pressure of argon, add Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (98.6 mg, 0.5 mmol) and the desired aryl bromide (0.6 mmol).
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction: Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 16 hours.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂ instead of a Pd(0) source?
A: Yes, Pd(II) precatalysts are very common.[6] They are typically reduced in situ by the amine or phosphine ligand to generate the active Pd(0) catalyst.[7] Using stable Pd(II) sources can be more convenient as they are less sensitive to air than many Pd(0) complexes.[7]
Q: My aryl halide is an aryl chloride, which is less reactive. What changes should I make?
A: Aryl chlorides are more challenging substrates than bromides or iodides.[4] Their activation often requires more electron-rich and bulky ligands (e.g., RuPhos, tBuBrettPhos) and potentially higher temperatures or catalyst loadings to facilitate the difficult oxidative addition step.[4][5]
Q: How does the choice of base affect the reaction?
A: The base plays a crucial role. It is required to deprotonate the amine, allowing it to coordinate to the palladium center before the final reductive elimination step.[6][9] The strength, solubility, and nature of the base can significantly impact the reaction outcome. Strong, hindered bases like NaOtBu often give high rates but can degrade sensitive functional groups, while weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance.[16]
References
Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Current Chemistry, 292, 241-295. Available at: [Link]
Vaddamanu, N., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11049-11061. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. Available at: [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
Cross-Coupling Reactions Guide. (n.d.). Retrieved March 17, 2026, from [Link]
Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
Ullmann condensation - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
Kucharek, M., & Danel, A. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds, 57(6), 537-542. Available at: [Link]
Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions … - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Variation of substitution at the N1‐position of 5‐aminopyrazoles. General reaction conditions - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. Available at: [Link]
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved March 17, 2026, from [Link]
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved March 17, 2026, from [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]
ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved March 17, 2026, from [Link]
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (n.d.). Retrieved March 17, 2026, from [Link]
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
Comparative Reactivity Profile: Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate vs. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Executive Summary In the realm of heterocyclic drug discovery, 5-aminopyrazoles serve as privileged scaffolds, particularly as precursors for purine bioisosteres like pyrazolo[3,4-d]pyrimidines 1[1]. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of heterocyclic drug discovery, 5-aminopyrazoles serve as privileged scaffolds, particularly as precursors for purine bioisosteres like pyrazolo[3,4-d]pyrimidines 1[1]. As a Senior Application Scientist, I frequently observe researchers encountering unexpected synthetic roadblocks when transitioning between seemingly identical pyrazole building blocks.
This guide provides an objective, data-driven comparison between Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (Compound A) and Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Compound B) . The fundamental structural difference—a single methyl group at the C4 position—dictates a profound divergence in their mechanistic reactivity, specifically regarding Electrophilic Aromatic Substitution (EAS) and C4-C5 annulation pathways.
Structural and Physicochemical Properties
Before examining their reactivity, it is critical to establish their baseline physicochemical properties. The presence of the C4-methyl group in Compound A increases lipophilicity and introduces local steric bulk adjacent to the 5-amino group.
The pyrazole ring is a π-excessive heterocycle. The electron-donating (+M) effect of the 5-amino group strongly directs electrophilic attack to the C4 position 4[4].
Compound B (C4-H): Highly susceptible to EAS. It readily undergoes halogenation (using NBS/NIS), nitration, and Vilsmeier-Haack formylation at the C4 position.
Compound A (C4-CH3): The C4 position is covalently blocked. It is completely inert to standard EAS conditions. The inductive (+I) effect of the methyl group marginally increases the electron density on the exocyclic amine, but this is counteracted by steric hindrance.
The synthesis of fused pyrazolo[3,4-d]pyrimidines requires a carbon bridge to form between the 5-amino group and the C4 position 5[5].
Compound B: Readily undergoes Vilsmeier amidination/formylation at C4, followed by cyclization with an amine source (e.g., HMDS) to yield fully aromatic pyrazolo[3,4-d]pyrimidines 6[6].
Compound A: The C4-methyl group acts as a permanent structural blockade. It cannot undergo formylation at C4, making C4-C5 annulation impossible under standard conditions. Compound A is restricted to exocyclic functionalization (e.g., amidation, urea formation) without the risk of unwanted ring fusion.
Caption: Reactivity pathways of Compound A and B under electrophilic and annulation conditions.
Purpose: To chemically differentiate Compound A and B based on C4 nucleophilicity.
Preparation: Dissolve 1.0 mmol of the pyrazole substrate in 5.0 mL of anhydrous DMF. (Causality: DMF is a polar aprotic solvent that stabilizes the transient bromonium ion intermediate, accelerating the EAS).
Temperature Control: Cool the solution to 0°C using an ice bath to control the exothermic halogenation.
Reagent Addition: Add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise. (Causality: NBS provides a mild, controlled source of electrophilic bromine, preventing over-oxidation of the 5-amino group).
Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature.
Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). Compound B will show complete conversion to a less polar spot (C4-Br product). Compound A will show only the unreacted starting material spot.
Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate under reduced pressure.
Purpose: To synthesize pyrazolo[3,4-d]pyrimidines from Compound B, while demonstrating the structural blockade in Compound A 6[6].
Vilsmeier Generation: In a dry flask under nitrogen, add 3.0 mmol of POCl3 to 2.0 mL of anhydrous DMF at 0°C. Stir for 30 minutes to generate the Vilsmeier reagent.
Substrate Addition: Add 1.0 mmol of the 5-aminopyrazole (Compound A or B). Heat the mixture to 60°C for 2 hours. (Causality: Heating drives the formylation at C4 for Compound B).
Cyclization: Add 3.0 equivalents of hexamethyldisilazane (HMDS) as an ammonia surrogate, and reflux at 80°C for 4 hours.
Validation Check: Upon aqueous quench, Compound B yields a highly fluorescent (UV-active at 254 nm) fused pyrazolo[3,4-d]pyrimidine precipitate. Compound A yields a non-fluorescent, highly soluble N-dimethylformimidamide derivative at the 5-amino position, with no ring fusion.
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack mediated annulation process.
A Comparative Guide to HPLC Method Validation for Purity Assessment of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and t...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind the method's development, present a comprehensive validation protocol with supporting data, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).
The Analytical Challenge: Purity of a Pyrazole Intermediate
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The purity of this intermediate is critical, as any process-related impurities or degradation products can be carried through the synthetic route, potentially impacting the final API's safety and pharmacological profile.
The primary analytical objective is to develop and validate a stability-indicating HPLC method that can accurately and precisely quantify the purity of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate and separate it from its potential impurities and degradation products.
Foundational Principles: HPLC Method Development and Validation
The development of a robust HPLC method is guided by the physicochemical properties of the analyte and the principles of chromatography. For Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, a substituted aromatic amine, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to its polarity.
The subsequent validation of this method is performed in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology".[1][2] This ensures the method is fit for its intended purpose and that the data generated is reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also have guidelines that align with the ICH principles.[3][4]
Proposed HPLC Method and Rationale
Based on literature for similar pyrazole derivatives and fundamental chromatographic principles, the following HPLC conditions are proposed:
Parameter
Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
The non-polar C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
A mixture of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of analyte retention. The pH of the buffer is controlled to ensure consistent ionization of the analyte, which is crucial for reproducible chromatography.
Flow Rate
1.0 mL/min
A standard flow rate that provides a balance between analysis time and separation efficiency.
Detection
UV at 254 nm
Based on the UV absorption characteristics of similar aminopyrazole structures, 254 nm is selected as a preliminary wavelength. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength for maximum absorbance of the analyte and to assess peak purity.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume
10 µL
A standard injection volume for analytical HPLC.
Diluent
Mobile Phase
Dissolving the sample in the mobile phase ensures compatibility with the chromatographic system and good peak shape.
HPLC Method Validation Workflow
The validation of the proposed HPLC method is a systematic process designed to demonstrate its suitability. The following diagram illustrates the key validation parameters and their interdependencies.
Caption: A flowchart outlining the key parameters and stages involved in the validation of an HPLC method.
Experimental Protocols for Method Validation
1. Specificity (including Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
Procedure:
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
Analyze a solution of the Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate reference standard.
Analyze a sample of the drug substance containing potential impurities.
Perform forced degradation studies to demonstrate the stability-indicating nature of the method.[5] Expose the drug substance to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 48 hours.
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.
Analyze the stressed samples and evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector is essential here.
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Procedure:
Prepare a stock solution of the reference standard.
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
Inject each standard in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis.
The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Procedure:
Prepare samples of the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo or a known matrix.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
The mean recovery should be within 98.0% to 102.0%.
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-assay precision):
Procedure: Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
Intermediate Precision (Inter-assay precision):
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
5. Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure (based on Signal-to-Noise ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
This can be achieved by injecting a series of dilute solutions of the reference standard.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
Introduce small variations to the chromatographic conditions, such as:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 2 °C)
pH of the buffer (± 0.2 units)
Analyze the system suitability solution under each varied condition.
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined acceptance criteria.
7. System Suitability
System suitability testing is an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the intended analysis.
Procedure:
Prepare a system suitability solution containing the analyte and a known impurity or a related compound.
Inject this solution before starting the analytical run.
Evaluate the following parameters:
Tailing factor: Should be ≤ 2.0.
Theoretical plates: Should be ≥ 2000.
Resolution (between analyte and closest eluting peak): Should be ≥ 2.0.
RSD of replicate injections (n=5): Should be ≤ 1.0% for peak area and retention time.
Hypothetical Validation Data Summary
The following tables summarize the expected outcomes from the validation of the proposed HPLC method.
Table 1: Linearity and Range
Concentration (µg/mL)
Mean Peak Area (n=3)
50
501234
75
752345
100
1003456
125
1254567
150
1505678
Correlation Coefficient (r²)
0.9998
Linear Regression Equation
y = 10025x + 100
Table 2: Accuracy (Recovery)
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
80%
80.0
79.2
99.0%
100%
100.0
100.5
100.5%
120%
120.0
119.4
99.5%
Mean Recovery
99.7%
Table 3: Precision
Parameter
% RSD (n=6)
Repeatability
0.45%
Intermediate Precision
0.82%
Table 4: LOD and LOQ
Parameter
Concentration (µg/mL)
LOD (S/N ≥ 3)
0.1
LOQ (S/N ≥ 10)
0.3
Table 5: Forced Degradation Results
Stress Condition
% Degradation
Peak Purity
Observations
Acid Hydrolysis
~15%
Pass
One major degradant peak well-resolved from the main peak.
Base Hydrolysis
~10%
Pass
Two minor degradant peaks observed.
Oxidative
~20%
Pass
Significant degradation with one major degradant.
Thermal
~5%
Pass
Minor degradation observed.
Photolytic
~8%
Pass
One minor degradant peak observed.
Comparative Analysis with Alternative Methods
While HPLC is the gold standard for pharmaceutical purity analysis, other techniques have their place. Here, we compare the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Advantages:
High Specificity: The mass spectrometer provides structural information, leading to confident peak identification.
High Sensitivity: Often provides lower detection limits than HPLC-UV.
Disadvantages:
Volatility Requirement: Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability for GC analysis. This adds complexity and potential for analytical error.
Thermal Lability: The analyte may degrade at the high temperatures of the GC inlet.
Performance Comparison:
Parameter
Validated HPLC Method
Typical GC-MS Method (with derivatization)
Applicability
Direct analysis
Requires derivatization
Specificity
High (with PDA)
Very High (MS detection)
LOD/LOQ
0.1 / 0.3 µg/mL
Potentially lower (ng/mL range)
Precision (%RSD)
< 2.0%
< 5.0%
Throughput
Moderate
Lower (due to derivatization and longer run times)
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and monitoring reaction progress.
Advantages:
Simplicity and Speed: Easy to perform with minimal equipment.
Cost-Effective: Low cost of plates and solvents.
High Throughput: Multiple samples can be analyzed simultaneously.
Disadvantages:
Lower Resolution and Sensitivity: Poorer separation efficiency and higher detection limits compared to HPLC.
Primarily Qualitative: While semi-quantitative analysis is possible with densitometry, it lacks the precision and accuracy of HPLC for purity determination.
Limited Automation: Generally a manual technique.
Performance Comparison:
Parameter
Validated HPLC Method
Typical TLC Method
Applicability
Quantitative Purity
Qualitative/Semi-quantitative Impurity Profiling
Specificity
High
Low to Moderate
LOD
0.1 µg/mL
~0.1 µg per spot
Precision (%RSD)
< 2.0%
> 10% (densitometry)
Throughput
Moderate
High
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: A decision tree for selecting an analytical method based on the specific requirements of the analysis.
Conclusion
This guide has detailed a comprehensive, scientifically sound approach to the validation of an HPLC method for the purity assessment of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate. The presented RP-HPLC method, when validated according to ICH guidelines, provides the necessary accuracy, precision, and specificity to be a reliable quality control tool in a pharmaceutical setting.
The comparative analysis demonstrates that while GC-MS offers superior specificity and TLC provides a rapid screening tool, the validated HPLC method stands as the most suitable technique for the routine, quantitative determination of purity for this non-volatile intermediate. It offers a judicious balance of performance, reliability, and practicality, ensuring that the quality of this critical building block meets the high standards required for the development of safe and effective medicines.
References
U.S. Food and Drug Administration. (2015).
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
Sharma, M., & Murugesan, M. (n.d.).
European Medicines Agency. (2011).
Gowekar, N. M., et al. (2011). A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form.
BenchChem. (2025).
BenchChem. (2025). Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)
BenchChem. (2025).
Souri, E., et al. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry.
International Council for Harmonisation. (1995). ICH Topic Q 2 (R1) Validation of analytical procedures: text and methodology.
Singh, R., & Singh, S. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical and Biomedical Analysis.
Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal.
Patel, K., et al. (2007). Development and validation of a stability-indicating HPLC method for analysis of celecoxib (CXB) in bulk drug and microemulsion formulations.
Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
Es'haghi, Z. (2011).
Fakhari, A. R., et al. (2002). Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
Metrustry, MET-Faculty of Pharmacy. (n.d.). Development and validation of RP-HPLC method for the assay of Celecoxib capsule.
Reddy, G. O., et al. (2016). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
National Center for Biotechnology Information. (n.d.).
U.S. Environmental Protection Agency. (2025).
Ghassempour, A., et al. (2018). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. Enliven: Toxicology and Allied Clinical Pharmacology.
National Institute of Standards and Technology. (n.d.).
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
A Comparative Guide to Pyrazole-3-Carboxylate Derivatives in Medicinal Chemistry: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The Privileged Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing therapeutic agents. First described by Ludwig Knorr in 1883, pyrazole derivatives have since been integrated into a multitude of FDA-approved drugs, demonstrating a vast range of pharmacological activities.[2][3] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's clinical significance.[4][2][5]
Within this broad class, pyrazole-3-carboxylate derivatives are of particular interest. The carboxylic acid or ester group at the C3 position serves as a critical anchor point for further molecular elaboration and often plays a key role in target binding. This guide provides a comparative analysis of these derivatives, focusing on their synthesis, diverse biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential.
Synthetic Strategies: Building the Pyrazole-3-Carboxylate Core
The construction of the pyrazole-3-carboxylate scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pillar 1: Cyclocondensation Reactions
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] For pyrazole-3-carboxylates, this typically involves a β-ketoester.
Experimental Protocol: Representative Knorr Synthesis of an Ethyl Pyrazole-3-carboxylate Derivative
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1,3-dicarbonyl compound, 1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask, add the desired substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 1.0 eq) and a catalytic amount of acetic acid.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Pour the resulting residue into ice-cold water and stir.
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.
Causality Behind Experimental Choices:
Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction temperature.
Acetic Acid Catalyst: The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.
Recrystallization: This purification technique is chosen for its efficiency in removing unreacted starting materials and by-products from the solid crystalline product.
Pillar 2: 1,3-Dipolar Cycloaddition
A highly regioselective method involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. To generate pyrazole-3-carboxylates, ethyl diazoacetate is a common and effective reagent.[6][8]
Workflow for Pyrazole-3-Carboxylate Synthesis
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: General structure and key SAR points for pyrazole-3-carboxylates.
N1-Position: Substitution with bulky aromatic rings is common and often essential for activity, particularly in kinase and COX inhibitors, where these groups fit into hydrophobic pockets of the enzyme's active site.
[9]* C3-Position: The carboxylate group is a key interaction point. Conversion to various amides (carboxamides) is a widely used strategy to improve target affinity and cell permeability. [10][11][12]The amide N-H can act as an additional hydrogen bond donor, strengthening the interaction with the biological target.
C5-Position: The nature of the substituent at C5 can dictate selectivity. For instance, in anti-inflammatory derivatives targeting COX enzymes, a specific substituent at this position is crucial for selective binding to the COX-2 isoform over COX-1, which reduces gastrointestinal side effects.
[13]
Conclusion and Future Outlook
The pyrazole-3-carboxylate scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Its synthetic accessibility and the ease with which its substituents can be modified allow for the fine-tuning of its pharmacological profile. Current research highlights the success of creating hybrid molecules that merge the pyrazole core with other known pharmacophores to enhance potency and introduce multi-target activity. Future work will likely focus on exploring novel substitutions, developing more efficient and green synthetic methodologies, and further investigating the diverse mechanisms of action of these promising derivatives in complex diseases like cancer and multi-drug resistant infections.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
Recent Advances in the Synthesis of Pyrazole Deriv
Pyrazole: an emerging privileged scaffold in drug discovery.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Recent Advances in the Development of Pyrazole Deriv
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
Representative drugs containing the pyrazole scaffold.
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science and Technology.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-amino-1,4-dimethyl-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry. By synthesizing established fragmentation principles of the pyrazole core with an analysis of its specific substituents, we offer a predictive roadmap for the characterization of this and structurally related molecules. This document will compare the expected fragmentation pathways with known patterns of other pyrazole derivatives, providing a broader context for researchers in the field.
Introduction: The Significance of Pyrazole Scaffolds and the Need for Robust Analytical Methods
Pyrazoles are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise structural elucidation of novel pyrazole-based compounds is paramount for understanding structure-activity relationships and ensuring the quality of synthesized molecules. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for this purpose, offering both molecular weight determination and structural insights through fragmentation analysis.[3]
This guide focuses on Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, a tetra-substituted pyrazole. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for differentiating it from potential isomers or impurities.
Foundational Principles of Pyrazole Fragmentation in EI-MS
The fragmentation of the pyrazole ring under electron impact (typically at 70 eV) is governed by a set of well-documented pathways. The core structure tends to undergo fragmentation through two primary routes[3]:
Expulsion of Hydrogen Cyanide (HCN): A common fragmentation for many nitrogen-containing heterocycles, the loss of a 27 Da neutral fragment is a hallmark of the pyrazole core.
Loss of Dinitrogen (N₂): Cleavage of the N-N bond, often preceded by the loss of a hydrogen atom, leads to the expulsion of a 28 Da neutral N₂ molecule.
The presence and nature of substituents on the pyrazole ring can significantly influence these primary fragmentation pathways or introduce new, dominant fragmentation routes.
Predicted Fragmentation Pattern of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
The structure of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate presents several potential sites for fragmentation. The molecular ion (M⁺˙) is expected at m/z 197. The following sections detail the predicted fragmentation pathways, which are also illustrated in the diagram below.
Experimental Workflow for Pyrazole Analysis
The following diagram outlines a typical workflow for the analysis of pyrazole derivatives using GC-MS.
Caption: A generalized workflow for the GC-MS analysis of pyrazole compounds.
The ester functionality is a primary driver of fragmentation in this molecule.
Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (45 Da).[4] This would result in a prominent acylium ion at m/z 152 .
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this molecule, this is not a primary expected pathway due to the substitution pattern. However, a rearrangement involving the N-methyl group could be considered, though it is less common.
Loss of Ethanol (C₂H₅OH): Elimination of a neutral ethanol molecule (46 Da) can occur, particularly in ortho-substituted esters, leading to a fragment at m/z 151 .
Following or competing with the ester fragmentation, the pyrazole core and its other substituents will fragment.
Loss of a Methyl Radical (•CH₃): Cleavage of one of the methyl groups (from either N1 or C4) from the molecular ion would produce a fragment at m/z 182 . This is a common fragmentation for methylated compounds.
Ring Cleavage and Rearrangements: The pyrazole ring itself can undergo complex cleavage. Based on general pyrazole fragmentation, we can predict:
Loss of HCN (27 Da) from key fragments. For instance, the m/z 152 fragment could lose HCN to yield a fragment at m/z 125 .
Loss of N₂ (28 Da), although this is often more prominent in NH-pyrazoles, can still occur in N-substituted pyrazoles following initial fragmentations.[3]
Predicted Fragmentation Pathway
The diagram below illustrates the major predicted fragmentation pathways for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate.
Caption: Predicted major fragmentation pathways of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate.
Comparative Fragmentation Analysis
To better understand the influence of the substituents, we can compare the predicted fragmentation of our target molecule with that of other pyrazole derivatives.
Compound
Key Fragmentation Pathways
Reference
Unsubstituted Pyrazole
Primary loss of HCN to form m/z 41. Also, loss of H• followed by N₂ to yield m/z 39.
The molecular ion is observed at m/z 156 [M+H]⁺ in ESI-MS, indicating the stability of the core structure under softer ionization conditions.
Our Target Compound
Predicted: Fragmentation is expected to be initiated by the ethyl carboxylate group (loss of •OC₂H₅ to m/z 152), followed by cleavages related to the pyrazole core (loss of CO, HCN, N₂). The N-methyl and C-methyl groups provide additional fragmentation sites (loss of •CH₃).
-
This comparison highlights a key principle: the fragmentation of substituted pyrazoles is often directed by the most labile substituent. In our target molecule, the ethyl ester group is predicted to be the primary initiator of fragmentation, a common characteristic of esters in mass spectrometry.[4] In contrast, for simpler pyrazoles, the fragmentation of the heterocyclic ring itself is more prominent.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate.
A. Sample Preparation
Accurately weigh approximately 1 mg of the compound.
Dissolve the sample in 1 mL of a volatile solvent such as ethyl acetate or methanol.
Vortex the solution to ensure complete dissolution.
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
B. GC-MS Instrumentation and Conditions
System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS system).
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a broad range of small molecules.
Injection: 1 µL of the sample solution is injected in splitless mode.
Inlet Temperature: 250 °C.
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: Increase to 280 °C at a rate of 20 °C/min.
Hold: Hold at 280 °C for 5 minutes.
MS Conditions:
Ionization Mode: Electron Impact (EI).
Ionization Energy: 70 eV.
Mass Range: Scan from m/z 40 to 300.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
C. Data Analysis
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion peak (m/z 197).
Analyze the fragment ions and compare them to the predicted fragmentation pattern.
Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST) for confirmation, if available.
Conclusion
The mass spectrometry fragmentation of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is predicted to be a multi-step process initiated by the cleavage of the ethyl carboxylate group, followed by fragmentation of the pyrazole core and its other substituents. By understanding these foundational fragmentation pathways, researchers can more confidently identify this and related compounds, differentiate them from isomers, and gain deeper structural insights. The comparative data provided herein serves as a valuable reference for those working in the synthesis and characterization of novel pyrazole-based molecules.
References
Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source not further specified].
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
BenchChem. (2025, December). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). [Source not further specified].
Bernard, M. K. (2006, May 31).
Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836.
ChemicalBook. (2025, July 24).
INTELLIGENCE Journal of Multidisciplinary Research. (2025, March 1). [Title not specified]. INTELLIGENCE Journal of Multidisciplinary Research.
Kumar, A., Kumar, A., & Sharma, G. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025, August 8).
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2014, November 30).
BenchChem. (n.d.). Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)
NIST. (n.d.).
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
Chemistry LibreTexts. (2023, August 29).
Mass Spectrometry: Fragmentation. (n.d.). [Source not further specified].
Personal protective equipment for handling Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Comprehensive Safety and Handling Protocol: Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory requirement, but as an integral...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Protocol: Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory requirement, but as an integral component of experimental integrity. When handling Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate , a highly versatile building block in pharmaceutical synthesis and drug discovery, understanding the mechanistic basis of its hazards is critical. This guide provides a self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both operator safety and sample purity.
Executive Summary & Chemical Identity
Before initiating any operational workflow, personnel must familiarize themselves with the compound's specific physicochemical properties and hazard classifications.
H336 (STOT SE 3 - May cause drowsiness or dizziness)
Mechanistic Toxicology & PPE Causality
To build a robust safety culture, we must move beyond memorizing hazard codes and understand why a chemical behaves the way it does. According to the [4], this molecule presents multi-route acute toxicity.
Dermal Penetration & Irritation (H312, H315): The lipophilic ethyl ester moiety enhances the molecule's ability to partition into the lipid-rich stratum corneum of the skin. Simultaneously, the primary amine group acts as a nucleophile, which can disrupt epidermal proteins, leading to contact dermatitis. This structural reality mandates high-density, chemically resistant glove materials rather than standard latex.
Ocular Toxicity (H319): Amines are notoriously harsh on the corneal epithelium. Aerosolized micro-particles or accidental transfer via contaminated gloves requires strict, non-vented ocular barriers.
Inhalation & CNS Effects (H332, H336): The potential for drowsiness or dizziness (H336) indicates that systemic absorption of fine powders via the respiratory tract can cross the blood-brain barrier, interacting with central nervous system receptors. The dictates that such active pharmaceutical ingredients must be handled under continuous, active exhaust ventilation to prevent inhalation [3].
Personal Protective Equipment (PPE) Matrix
In compliance with the for hazard assessment and PPE selection [2], the following matrix outlines the required protective gear and the scientific rationale for each selection.
Table 2: Required PPE and Material Specifications
Protection Zone
Required PPE
Material Specification
Scientific Causality
Hands
Chemical-resistant gloves
Nitrile (≥ 0.11 mm thickness). Double-gloving recommended for bulk transfers.
Nitrile provides a superior barrier against lipophilic esters compared to latex, preventing dermal absorption (H312).
Eyes
Safety Goggles
Tightly fitting, indirect-vented chemical splash goggles.
Prevents corneal damage from airborne amine dust (H319). Standard safety glasses are insufficient.
Body
Laboratory Coat
100% Cotton or Flame-Retardant (FR) material. Fully buttoned.
Synthetic fibers can melt or dissolve if exposed to organic solvents used during the compound's synthesis.
Respiratory
Fume Hood (Primary) or Particulate Respirator
N95 or P100 mask (only if handling outside a certified fume hood).
Prevents inhalation of micro-powders that cause CNS depression and dizziness (H332, H336).
Operational Workflows & Handling Procedures
Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Figure 1: Self-validating operational workflow for handling the pyrazole-3-carboxylate derivative.
Step-by-Step Handling Methodology:
Environmental Validation: Verify that the chemical fume hood is operational. Check the magnehelic gauge to ensure a face velocity of at least 100 feet per minute (fpm).
Self-Validation: If the alarm sounds or the gauge reads below 100 fpm, halt operations immediately.
PPE Donning Sequence: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the lab coat, followed by safety goggles, and finally the gloves, ensuring the glove cuffs overlap the lab coat sleeves.
Weighing and Transfer:
Place an anti-static weighing boat on the analytical balance inside the fume hood.
Use a grounded, static-free spatula to transfer the powder. This prevents the fine particles from aerosolizing due to electrostatic repulsion.
Seal the source bottle immediately after transfer to minimize atmospheric moisture exposure, which can degrade the ester.
Solubilization: If dissolving the compound, add the solvent (e.g., DMSO or DMF) slowly down the side of the vial to prevent aerosolization of the dry powder.
Spill Response & Decontamination
In the event of a localized spill inside the fume hood, follow this chemical-specific cleanup protocol:
Isolate: Keep the fume hood sash lowered to maintain negative pressure and prevent dust from entering the laboratory environment.
Wet Containment (Crucial Step): Do not dry sweep the powder, as this will aerosolize the H332/H336 hazard. Dampen a disposable laboratory wipe with a compatible solvent (e.g., ethanol or a mild soapy water solution).
Wipe and Fold: Gently place the dampened wipe over the powder. Wipe from the outside edges of the spill toward the center. Fold the wipe inward to trap the powder.
Surface Decontamination: Wash the affected surface with a 10% bleach solution or standard laboratory detergent to neutralize any residual amine compounds, followed by a final wipe with 70% ethanol.
Waste Disposal Plan
Improper disposal of pyrazole derivatives can lead to environmental toxicity and regulatory violations.
Solid Waste: Place all contaminated weighing boats, spatulas, and cleanup wipes into a sealable, puncture-resistant solid waste container.
Liquid Waste: Solutions containing Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate must be collected in a designated "Hazardous Organic Nitrogen Waste" carboy. Do not mix with highly acidic waste streams, as the amine group can undergo rapid, exothermic protonation.
Labeling: Clearly label all waste containers with the chemical name, CAS number (1174305-86-2), and the specific hazard codes (Toxic, Irritant).
References
NextSDS. "Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]
United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." Available at: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.